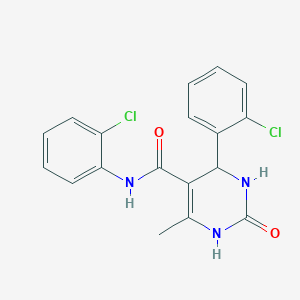

Ethyl 4-(dimethylamino)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

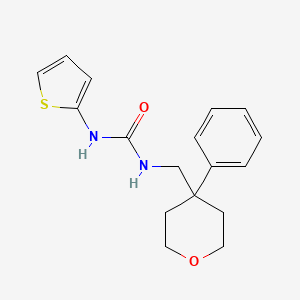

Ethyl 4-(dimethylamino)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate is a chemical compound that is part of a broader class of compounds with potential pharmacological properties. The compound's structure suggests it may be related to various pyridazine derivatives, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the synthesis methods and reactions of similar compounds can offer insights into its properties and potential applications.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of dimethylaminomethylene intermediates with various nucleophiles. For instance, the reaction of ethyl 2-(dimethylamino)methylene-3-oxobutanoate with diethyl oxalate in the presence of sodium hydride leads to the formation of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate derivatives . Similarly, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles results in the formation of substituted pyrimidinecarboxylates . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as NMR, IR, and X-ray diffraction. For example, the crystal structure of ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate reveals a half-chair conformation of the thiazinane ring and the presence of intramolecular hydrogen bonding . These structural insights are crucial for understanding the reactivity and interaction of the compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of pyridazine derivatives can be quite varied. For instance, the synthesis of new ethyl 4-[3-(dimethylamino)propylmethylamino]pyrrolo[1,2-a]quinoxaline-2-carboxylate derivatives involves multiple steps and results in compounds with different pharmacological activities . The regioselective synthesis of ethyl pyrazolecarboxylates from related precursors also demonstrates the versatility of these compounds in chemical transformations . These reactions could provide a framework for understanding the potential reactivity of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The crystal structure analysis of related compounds provides information on their solid-state conformation and potential intermolecular interactions . These properties are important for the compound's stability, solubility, and overall behavior in different environments, which are critical factors for their application in pharmaceuticals or other industries.

科学的研究の応用

Synthesis of Heterocyclic Compounds

Ethyl 4-(dimethylamino)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate is utilized in the synthesis of various heterocyclic compounds. For example, it has been used in the synthesis of imidazolone derivatives via a one-pot process involving Michael addition and cyclization reactions (Bezenšek et al., 2012). Similarly, its reactions with hydrazine monohydrochloride and arylhydrazines led to the regioselective synthesis of ethyl pyrazolecarboxylates (Hanzlowsky et al., 2003).

Preparation of Dihydropyrazolo and Pyridine Derivatives

It serves as a precursor for the preparation of substituted hexahydropyrazolo and pyridine derivatives. For instance, a study demonstrated its utility in preparing hexahydropyrazolo[4,3-d][1,2]diazepine-8-carboxylates with good to excellent yields (Bevk et al., 2007).

Synthesis of Pyrrole and Thiazine Derivatives

In the field of organic synthesis, it is also employed in the formation of pyrrole and thiazine derivatives. A study reported its transformation into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates (Albreht et al., 2009).

Development of Anticancer Compounds

Moreover, its derivatives have been investigated for their potential anticancer activities. For example, a study synthesized pyrazolo[3,4-d]pyrimidin-4-ones and tested them for antitumor activity, demonstrating significant inhibitory effects on certain cancer cell lines (Abdellatif et al., 2014).

作用機序

将来の方向性

特性

IUPAC Name |

ethyl 4-(dimethylamino)-6-oxo-1-phenylpyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-4-21-15(20)14-12(17(2)3)10-13(19)18(16-14)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGLGDVJCTUDDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N(C)C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2503563.png)

![2-(ethylthio)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2503564.png)

![1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2503567.png)

![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2503568.png)

![2-[6-(1-Adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2503573.png)

![2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2503576.png)

![(4aR,5R,5aR,8aR,9S)-10-(4-hydroxy-3-methoxyphenyl)-7-(p-tolyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2503578.png)

![2-methylbutyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2503580.png)